2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Description
2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.206. The purity is usually 95%.
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Biological Activity
2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications. This compound belongs to a class of dihydropyrimidines, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is C9H12N2O3. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 196.21 g/mol |
IUPAC Name | This compound |
CAS Number | 949739-54-2 |
The primary mechanism of action for this compound involves its role as an inhibitor of xanthine oxidase (XO) . This enzyme is crucial in the metabolism of purines, leading to the production of uric acid. By inhibiting XO, the compound effectively reduces uric acid levels in the body, which is beneficial in conditions like gout and hyperuricemia.
Binding Interactions
The compound interacts with key residues in the active site of XO through:
- Hydrogen bonds
- Hydrophobic interactions
Notable residues involved include Glu802 and Arg880, which are critical for the enzymatic activity of XO. This interaction leads to a decrease in oxidative stress by reducing the formation of reactive oxygen species (ROS) .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. By inhibiting XO, it decreases oxidative stress within cells, potentially leading to reduced cellular damage and improved function .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Anticancer Potential
Recent studies suggest that derivatives of pyrimidines, including this compound, may possess anticancer activity. The inhibition of certain pathways involved in cancer cell proliferation has been observed, although specific studies on this compound are still limited .
Case Studies and Research Findings
- Xanthine Oxidase Inhibition :
- Antioxidant Evaluation :
- In Vivo Studies :
Properties
IUPAC Name |
4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4(2)7-10-5(3)6(9(13)14)8(12)11-7/h4H,1-3H3,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZSTYHUMGUVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.